Galanin (1-30) (human)
CAS No.: 119418-04-1
Cat. No.: VC21541469
Molecular Formula: C139H210N42O43
Molecular Weight: 3157.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 119418-04-1 |
---|---|
Molecular Formula | C139H210N42O43 |
Molecular Weight | 3157.4 g/mol |
IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C139H210N42O43/c1-65(2)38-84(165-121(206)86(40-67(5)6)166-123(208)88(43-75-31-33-79(188)34-32-75)161-106(193)55-151-114(199)70(11)157-131(216)97(59-182)175-127(212)95(49-104(144)191)170-122(207)87(41-68(7)8)173-136(221)112(72(13)186)180-130(215)90(159-105(192)51-141)44-76-52-150-81-27-19-18-26-80(76)81)116(201)154-58-109(196)181-37-23-30-101(181)134(219)172-91(45-77-53-147-63-155-77)120(205)158-71(12)115(200)178-111(69(9)10)135(220)153-57-108(195)162-94(48-103(143)190)126(211)168-92(46-78-54-148-64-156-78)125(210)164-83(29-22-36-149-139(145)146)119(204)174-98(60-183)132(217)167-89(42-74-24-16-15-17-25-74)124(209)176-99(61-184)133(218)171-96(50-110(197)198)128(213)163-82(28-20-21-35-140)118(203)169-93(47-102(142)189)117(202)152-56-107(194)160-85(39-66(3)4)129(214)179-113(73(14)187)137(222)177-100(62-185)138(223)224/h15-19,24-27,31-34,52-54,63-73,82-101,111-113,150,182-188H,20-23,28-30,35-51,55-62,140-141H2,1-14H3,(H2,142,189)(H2,143,190)(H2,144,191)(H,147,155)(H,148,156)(H,151,199)(H,152,202)(H,153,220)(H,154,201)(H,157,216)(H,158,205)(H,159,192)(H,160,194)(H,161,193)(H,162,195)(H,163,213)(H,164,210)(H,165,206)(H,166,208)(H,167,217)(H,168,211)(H,169,203)(H,170,207)(H,171,218)(H,172,219)(H,173,221)(H,174,204)(H,175,212)(H,176,209)(H,177,222)(H,178,200)(H,179,214)(H,180,215)(H,197,198)(H,223,224)(H4,145,146,149)/t70-,71-,72+,73+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,111-,112-,113-/m0/s1 |
Standard InChI Key | CBSXZYWGVAQSHI-RUKUCZSXSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)CN)O |
SMILES | CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN |
Canonical SMILES | CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)CN |
Structure and Biochemical Characteristics
Galanin (1-30) (human) is a 30 amino acid peptide derived from a larger 123 amino acid precursor protein . As an endogenous galanin receptor agonist, it exhibits high purity (≥95% in commercial preparations) and has a complex molecular composition that includes 139 hydrogen atoms, 210 nitrogen atoms, 42 oxygen atoms, and 43 carbon atoms .
The peptide demonstrates species-specific variations in its structure; while humans possess a 30-amino acid version, rodents have a slightly shorter 29-amino acid peptide . This distinction is critical when interpreting experimental results across different model systems and considering translational applications.
Table 1.1: Biochemical Properties of Galanin (1-30) (Human)
Property | Characteristic |
---|---|
Amino acid length | 30 |
Molecular composition | 139H, 210N, 42O, 43C |
Purity (commercial) | ≥95% |
Precursor size | 123 amino acids |
Biological activity | Endogenous galanin receptor agonist |
Receptor Systems and Signaling
Galanin (1-30) (human) mediates its biological effects through interaction with three distinct G protein-coupled receptors: GAL1-R, GAL2-R, and GAL3-R . These receptors exhibit differential distribution patterns across tissues and activate distinct signaling pathways, contributing to the diverse physiological effects of galanin.
GAL1-R and GAL3-R predominantly couple to Gi/o proteins, leading to inhibition of adenylyl cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and consequent inactivation of protein kinase A (PKA) . In contrast, GAL2-R signals primarily through Gq/11 proteins, resulting in the activation of phospholipase C and subsequent protein kinase C (PKC) activation .
The three receptor subtypes show varying degrees of sequence homology, with GAL1-R and GAL3-R sharing approximately 33% sequence identity, while GAL2-R and GAL3-R demonstrate a higher 54% sequence homology .
Physiological Functions
Neuroendocrine Regulation
Galanin (1-30) (human) significantly influences anterior pituitary hormone secretion, particularly growth hormone (GH) and prolactin (PRL) release . Studies investigating intravenous infusion of human galanin in healthy females have demonstrated potentiation of growth hormone-releasing hormone (GHRH)-stimulated GH secretion .
Interestingly, comparative studies between galanin-(1-30) and galanin-(3-30) have revealed distinct effects on basal GH levels. While galanin-(1-30) significantly increased basal GH secretion, galanin-(3-30) showed no such effect, suggesting differential mechanisms of action between these peptide variants .
Table 3.1: Effects of Galanin Variants on Growth Hormone Levels
Condition | Area Under Curve for GH (ng·min·ml⁻¹) | Statistical Significance |
---|---|---|
GHRH-stimulated GH | ||
Saline control | 2,810 ± 500 | - |
Galanin-(1-30) | 4,660 ± 737 | P < 0.01 vs. saline |
Galanin-(3-30) | 6,870 ± 1,550 | P < 0.01 vs. saline |
Basal GH | ||
Saline control | -110 ± 88 | - |
Galanin-(1-30) | 960 ± 280 | P < 0.002 vs. saline |
Galanin-(3-30) | 110 ± 54 | Not significant vs. saline |
Beyond its effects on growth hormone, galanin has been demonstrated to influence insulin and somatostatin release, as well as intestinal smooth muscle function, highlighting its multifaceted role in endocrine and metabolic processes .
Pain Modulation and Nociception
Galanin (1-30) (human) exerts significant modulatory effects on nociceptive processing and pain perception. Research has established that galanin plays an inhibitory role in spinal nociception, an effect that may be enhanced following peripheral nerve injury or inflammation .
Galanin's antinociceptive effects extend to various central nervous system regions. When administered intracerebroventricularly or to specific pain-modulating brain structures—including the periaqueductal grey matter, arcuate nucleus of the hypothalamus, nucleus accumbens, lateral habenular nucleus, and central nucleus of the amygdala—galanin demonstrated significant antinociceptive effects against mechanical and thermal stimulation in experimental animals .
Table 3.2: Galanin Effects in Pain Modulation Models
Immunomodulatory Functions
Recent research has revealed important immunomodulatory functions of galanin (1-30) (human). Both galanin and its receptors (GAL1-R and GAL2-R) are expressed in various human immune cells, with macrophages displaying differentiation- and polarization-dependent expression patterns .
Exogenous galanin administration affects the cytokine and chemokine expression profile of macrophages in a manner dependent on their differentiation and polarization state. Particularly, galanin modulates the expression of chemokines (CCL2, CCL3, CCL5, and CXCL8) and anti-inflammatory cytokines (TGF-β, IL-10, and IL-1Ra), with pronounced effects in type-1 macrophages .
The immune-regulatory capacity of galanin and its receptors has been demonstrated in multiple animal models of inflammatory diseases, including inflammatory bowel disease, arthritis, dermatitis, psoriasis, and pancreatitis . Of particular interest, studies with GAL3-R knockout mice showed reduced inflammation in a psoriasis model, manifested as decreased erythema, scaling, skin thickening, and reduced expression of pro-inflammatory cytokines such as IL-17A, IL-22, IL-23, and TNFα .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume